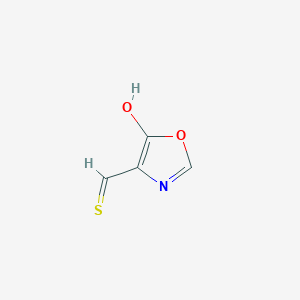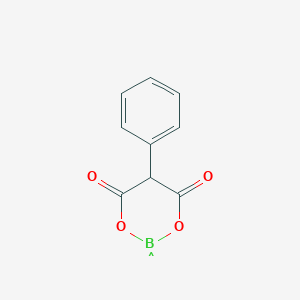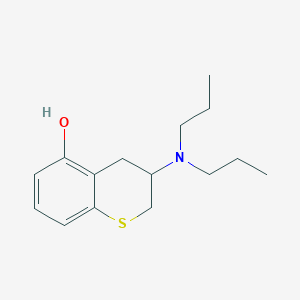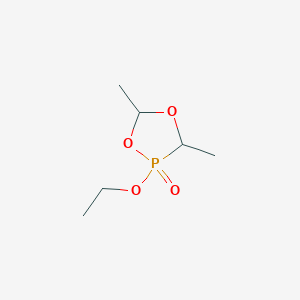![molecular formula C13H25O6P B14317678 Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate CAS No. 113537-76-1](/img/structure/B14317678.png)
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate is an organic compound with a complex structure that includes both ester and phosphanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes nucleophilic substitution with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of enolate chemistry and nucleophilic substitution reactions are likely employed on a larger scale, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and other electrophiles are common reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols.
科学的研究の応用
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including α,β-alkenal derivatives and lower rim-phosphonylated calixarenes.
Medicine: Its derivatives are explored for potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate involves its reactivity as a nucleophile. The enolate ion formed from the compound can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in various synthetic pathways to create complex organic molecules .
類似化合物との比較
Similar Compounds
Diethyl propanedioate (diethyl malonate): This compound is similar in structure but lacks the phosphanyl group.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic applications.
Diethyl phosphonoacetaldehyde diethyl acetal: A related compound with similar reactivity but different functional groups.
Uniqueness
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate is unique due to the presence of both ester and phosphanyl groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to simpler analogs.
特性
| 113537-76-1 | |
分子式 |
C13H25O6P |
分子量 |
308.31 g/mol |
IUPAC名 |
diethyl 2-(2-diethoxyphosphanylethyl)propanedioate |
InChI |
InChI=1S/C13H25O6P/c1-5-16-12(14)11(13(15)17-6-2)9-10-20(18-7-3)19-8-4/h11H,5-10H2,1-4H3 |
InChIキー |
WKJOZFZPEPSWNA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCP(OCC)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



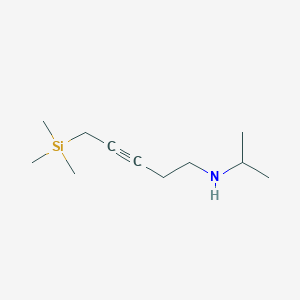
![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)

![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
